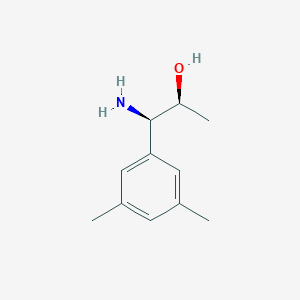
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is a chiral compound that belongs to the class of amino alcohols. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL can be achieved through several methods, including asymmetric hydrogenation and chiral resolution techniques. One common method involves the asymmetric hydrogenation of a suitable precursor using a chiral catalyst such as DuPHOS Rh-catalyst or Noyori’s chiral Ru-catalyst . Another approach is the chiral epoxidation of an appropriate substrate using Jacobsen’s Mn catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation or epoxidation processes. These methods are favored due to their high enantioselectivity and efficiency. The choice of catalyst and reaction conditions is crucial to achieving the desired enantiomeric purity and yield.
化学反応の分析
Types of Reactions
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
科学的研究の応用
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical drugs.
作用機序
The mechanism by which (1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- (1S,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-phenylpropan-2-ol
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Uniqueness
(1R,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex chiral molecules.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
InChIキー |
KEACPRDTCZCRKM-ONGXEEELSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)[C@H]([C@H](C)O)N)C |
正規SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


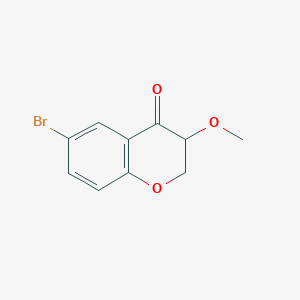
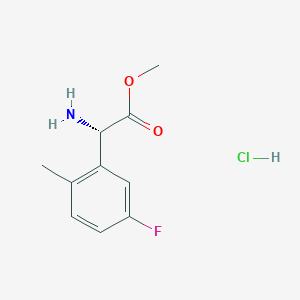
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)
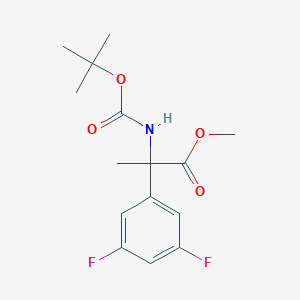
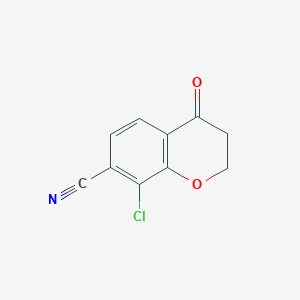
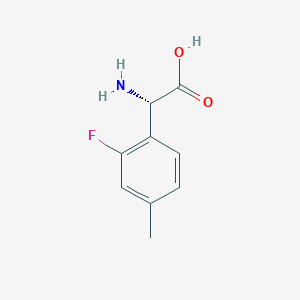

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
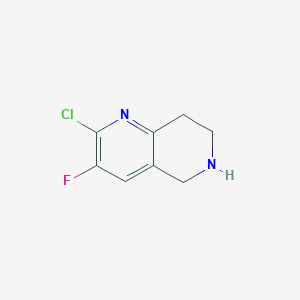
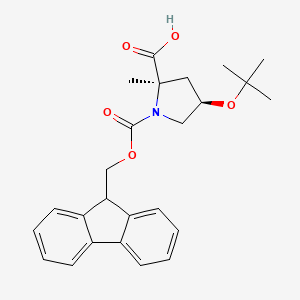

![5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13045459.png)
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

